molecular formula C17H18N6O B12245787 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine

Cat. No.: B12245787
M. Wt: 322.4 g/mol
InChI Key: HTRHAOYOTOVWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine is a complex organic compound that features a unique combination of a cyclopropyl group, an oxadiazole ring, a pyridopyrimidine moiety, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Cyclopropylation: Introduction of the cyclopropyl group can be done using cyclopropyl bromide in the presence of a base.

    Pyridopyrimidine synthesis: This involves the condensation of a pyridine derivative with a suitable amine or amide.

    Piperidine ring formation: The final step involves the formation of the piperidine ring, which can be achieved through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the oxadiazole or pyridopyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
  • 4-(5-Cyclopentyl-1,3,4-oxadiazol-2-yl)piperidine
  • 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine

Uniqueness

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine is unique due to its combination of structural features, which confer specific chemical and biological properties. Its distinct arrangement of rings and functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H18N6O

Molecular Weight

322.4 g/mol

IUPAC Name

2-cyclopropyl-5-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C17H18N6O/c1-2-11(1)16-21-22-17(24-16)12-4-7-23(8-5-12)15-13-3-6-18-9-14(13)19-10-20-15/h3,6,9-12H,1-2,4-5,7-8H2

InChI Key

HTRHAOYOTOVWEA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C4=NC=NC5=C4C=CN=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.